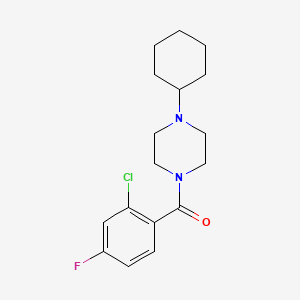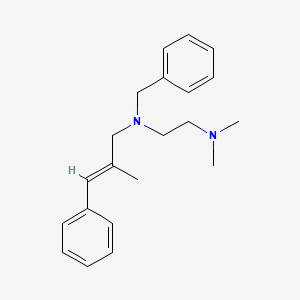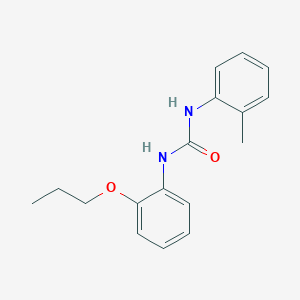
N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. This compound has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage when present in excess.
実験室実験の利点と制限
N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has several limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, the study of the mechanism of action of this compound and its interaction with the sigma-1 receptor could provide valuable insights into the regulation of cellular processes.
Conclusion
In conclusion, this compound is a promising chemical compound that has several potential therapeutic applications. Its easy synthesis, stability, and biochemical and physiological effects make it an attractive target for scientific research. Further investigation into its mechanism of action and potential therapeutic applications could lead to the development of new treatments for neurological disorders.
合成法
The synthesis of N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-ethylphenylhydrazine with 4-propylpiperazine-1-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(2-ethylphenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been shown to have potential as a treatment for Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-9-18-10-12-19(13-11-18)16(20)17-15-8-6-5-7-14(15)4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFQYUNAVMYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)

![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)
